Compound Description: SNC-80 is a selective δ opioid receptor agonist. Studies have investigated its potential in treating Parkinson's disease. Notably, research has shown that SNC-80, in combination with a nociceptin/orphanin FQ (N/OFQ) receptor antagonist, demonstrates synergistic effects in reducing Parkinsonian symptoms in animal models. This synergistic effect suggests a potential therapeutic strategy involving both δ opioid receptor activation and N/OFQ receptor blockade for Parkinson's disease [].
Compound Description: This compound serves as an initial hit for developing casein kinase (CK) 1 inhibitors. Efforts to improve its selectivity for CK1δ led to the introduction of chiral iminosugar scaffolds at the C5 position of the isoxazole ring [].
Compound Description: DP1 is a degradation product of empagliflozin, a sodium glucose cotransporter (SGLT) 2 inhibitor used for treating type 2 diabetes. DP1 forms under acidic conditions due to the opening of the tetrahydrofuran moiety present in the empagliflozin structure [].
Compound Description: RTI-5989-97 is a selective κ-opioid receptor antagonist with a long duration of action. This extended duration is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1 in vivo. While potentially beneficial for sustained therapeutic effects, this long-lasting antagonism might also lead to undesirable side effects [].
Compound Description: RTI-5989-194 is another selective κ-opioid receptor antagonist with a long duration of action. Similar to RTI-5989-97, its extended duration is linked to JNK1 activation, suggesting a potential mechanism for the sustained antagonism observed with this class of compounds [].
Compound Description: RTI-5989-241, a potent and selective κ-opioid receptor antagonist, exhibits a long duration of action attributed to its ability to activate JNK1. This compound further strengthens the correlation between JNK1 activation and the extended duration of action observed in this class of κ-opioid receptor antagonists [].
Nor-binaltorphimine (nor-BNI)
Compound Description: Nor-BNI is a widely used selective κ-opioid receptor antagonist known for its long duration of action, primarily attributed to its ability to activate JNK1. This compound serves as a reference point for understanding the pharmacological properties and potential therapeutic applications of novel κ-opioid receptor antagonists [].
Compound Description: JDTic is a selective κ-opioid receptor antagonist recognized for its long duration of action. This prolonged effect is associated with its ability to activate JNK1, further supporting the involvement of JNK1 activation in the sustained antagonism observed with certain κ-opioid receptor antagonists [].
Compound Description: BMS-690514 is a potent, orally bioavailable inhibitor of epidermal growth factor receptors (EGFR/HER1, HER2, and HER4) and vascular endothelial growth factor receptors (VEGFR 1-3), making it a potential therapeutic agent for various cancers. BMS-690514 is primarily cleared through metabolism, with direct glucuronidation, hydroxylation, and O-demethylation as the main metabolic pathways in humans [, , ].
Compound Description: Imp-1 is a novel impurity identified during stability studies of Rosuvastatin Calcium tablets. It is a process-related impurity that forms during the manufacturing and storage of the drug [].
Compound Description: This compound is one of the related substances identified and characterized during the development of the lipid-lowering drug NK-104 [].
Compound Description: Compound 2 is a fungal biotransformation product of ezetimibe, a drug used to lower cholesterol levels. This metabolite is generated through the action of fungi Beauvaria bassiana and Cunninghamella blakesleeana, highlighting the capability of these fungi to modify drug molecules [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.